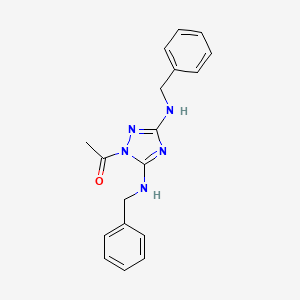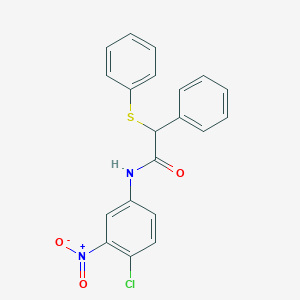![molecular formula C23H22N2O3 B4992242 3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4992242.png)
3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as MPAPOB and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MPAPOB is not yet fully understood. However, it is believed that MPAPOB inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, MPAPOB has been shown to reduce the accumulation of amyloid-beta plaques in the brain by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
MPAPOB has been shown to have various biochemical and physiological effects. In cancer research, MPAPOB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, MPAPOB has been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAPOB in lab experiments is that it has been shown to have low toxicity in vitro, which means that it is unlikely to cause harm to cells or tissues. However, one limitation of using MPAPOB in lab experiments is that it is a relatively new compound, and its effects on various biological systems are not yet fully understood.
Orientations Futures
There are several future directions for the study of MPAPOB. One direction is to further investigate its potential therapeutic applications in cancer research, Alzheimer's disease, and inflammatory diseases. Another direction is to study the mechanism of action of MPAPOB in more detail to better understand its effects on various biological systems. Additionally, future studies could focus on optimizing the synthesis method of MPAPOB to improve its yield and purity.
Méthodes De Synthèse
MPAPOB can be synthesized using a variety of methods. One such method involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenyl N-(2-methylphenoxy)acetamide to form MPAPOB. Another method involves the reaction of 3-methylbenzoic acid with phosphorus pentachloride to form 3-methylbenzoyl chloride, which is then reacted with 4-aminophenyl N-(2-methylphenoxy)acetamide to form MPAPOB.
Applications De Recherche Scientifique
MPAPOB has been studied for its potential therapeutic applications in various fields of research. One such application is in cancer research, where MPAPOB has been shown to inhibit the growth of cancer cells. MPAPOB has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta plaques in the brain. Additionally, MPAPOB has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-methyl-N-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-6-5-8-18(14-16)23(27)25-20-12-10-19(11-13-20)24-22(26)15-28-21-9-4-3-7-17(21)2/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERJHYAZHCUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-tert-butylphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4992165.png)
![7-(2-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4992166.png)
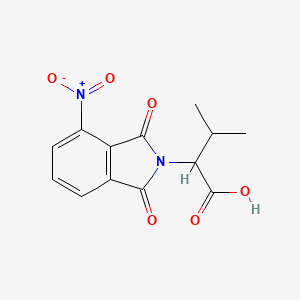
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4992186.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B4992191.png)
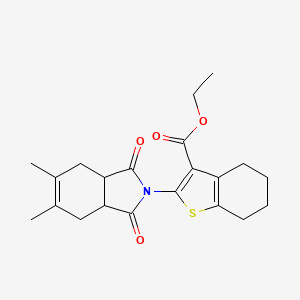

![methyl 2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate hydrochloride](/img/structure/B4992223.png)
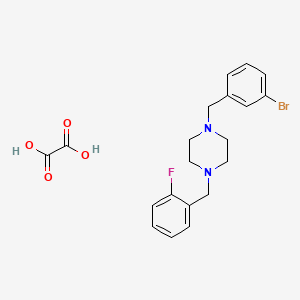
![7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4992258.png)
![1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4992264.png)

